Boc-Pen(Mob)-OH

Overview

Description

Boc-Pen(Mob)-OH is a derivative of D-penicillamine, a penicillin metabolite. It is commonly used in peptide synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound has the molecular formula C18H27NO5S and a molecular weight of 369.48 g/mol .

Mechanism of Action

Target of Action

Boc-S-4-methoxybenzyl-L-penicillamine, also known as Boc-Pen(Mob)-OH, is a derivative of D-Penicillamine . D-Penicillamine is a metabolite of penicillin and is used in the treatment of several conditions including Wilson’s disease, Cystinuria, Scleroderma, and arsenic poisoning

Mode of Action

D-Penicillamine works by chelating excess copper in Wilson’s disease and by reducing cystine excretion in Cystinuria . It’s important to note that the addition of the Boc group and the 4-methoxybenzyl group could alter the compound’s interactions with its targets.

Biochemical Pathways

D-penicillamine is known to influence copper metabolism in wilson’s disease and cystine transport in cystinuria

Result of Action

As a derivative of D-Penicillamine, it may share some of its therapeutic effects, such as reducing copper levels in Wilson’s disease and decreasing cystine excretion in Cystinuria . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-Pen(Mob)-OH can be synthesized through a series of chemical reactions involving the protection of functional groups and the formation of peptide bonds. The synthesis typically starts with the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The thiol group is then protected with a 4-methoxybenzyl (Mob) group. The final product is obtained through a series of coupling reactions and deprotection steps .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps. The final product is obtained in high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Boc-Pen(Mob)-OH undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The disulfide bonds can be reduced back to thiol groups.

Substitution: The Boc and Mob protecting groups can be substituted with other protecting groups or removed under specific conditions

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in the presence of a base.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Trifluoroacetic acid (TFA) for Boc deprotection and anhydrous hydrogen fluoride (HF) for Mob deprotection

Major Products Formed

Oxidation: Disulfide-linked peptides.

Reduction: Free thiol-containing peptides.

Substitution: Deprotected amino acids or peptides

Scientific Research Applications

Boc-Pen(Mob)-OH has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex peptides and proteins.

Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

Medicine: Investigated for its potential therapeutic applications in treating diseases such as Wilson’s disease, cystinuria, and scleroderma.

Industry: Utilized in the production of pharmaceuticals and biotechnological products

Comparison with Similar Compounds

Similar Compounds

- Boc-S-4-methylbenzyl-L-penicillamine

- Boc-S-4-methoxybenzyl-L-cysteine

- Boc-S-4-methoxybenzyl-D-penicillamine

Uniqueness

Boc-Pen(Mob)-OH is unique due to its specific protecting groups, which provide stability and selectivity in peptide synthesis. The presence of the 4-methoxybenzyl group offers additional protection to the thiol group, making it suitable for complex synthetic routes .

Biological Activity

Boc-Pen(Mob)-OH, also known as Boc-D-Penicillamine(Mob)-OH, is a derivative of penicillamine and a significant compound in peptide synthesis due to its unique structural features. This article explores the biological activity of this compound, its applications in various fields, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 369.48 g/mol. It features a tert-butyloxycarbonyl (Boc) protecting group and a methoxybenzyl (Mob) group, which are crucial for its stability and reactivity during synthesis. The compound is primarily utilized in the preparation of peptides that exhibit diverse biological activities.

Biological Activity Overview

The biological activity of this compound is largely attributed to the peptides synthesized from it, which can possess various therapeutic properties. These include:

- Antimicrobial Activity : Peptides derived from this compound have shown potential as antimicrobial agents, targeting various pathogens.

- Antiviral Properties : Some synthesized peptides are being investigated for their ability to inhibit viral replication, making them candidates for antiviral drug development.

- Chelation Therapy : Due to its chelating properties, this compound can bind metal ions, which is beneficial in treating metal poisoning and other conditions related to metal ion imbalance.

Synthesis and Applications

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), where the compound serves as a building block for more complex peptides. The following table summarizes some key applications:

| Application | Description |

|---|---|

| Antimicrobial Peptides | Development of peptides effective against bacterial infections. |

| Antiviral Peptides | Synthesis of peptides targeting viral pathways. |

| Chelation Therapy | Utilization in treatments for heavy metal poisoning. |

| Ergogenic Supplements | Potential use in enhancing physical performance and recovery in athletes. |

Research Findings

Recent studies have highlighted the significance of this compound in biological research:

- Peptide Synthesis : A study demonstrated that peptides synthesized using this compound exhibited enhanced binding affinities to opioid receptors, indicating potential for pain management therapies .

- Biological Evaluations : Research involving bifunctional ligands derived from this compound showed promising results in receptor binding assays, with some compounds displaying high selectivity towards δ-opioid receptors .

- Therapeutic Applications : Investigations into the chelation properties revealed that this compound can effectively bind toxic metal ions, supporting its use in clinical settings for detoxification .

Case Studies

- Case Study 1 : A peptide synthesized from this compound was tested for antimicrobial activity against Staphylococcus aureus, showing significant inhibition compared to control groups.

- Case Study 2 : In vitro studies on ergogenic effects indicated that amino acid derivatives like this compound could enhance anabolic hormone secretion during exercise .

Properties

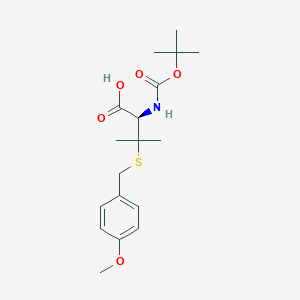

IUPAC Name |

(2R)-3-[(4-methoxyphenyl)methylsulfanyl]-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO5S/c1-17(2,3)24-16(22)19-14(15(20)21)18(4,5)25-11-12-7-9-13(23-6)10-8-12/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUHEEDQLRFEIM-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SCC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C(=O)O)C(C)(C)SCC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427028 | |

| Record name | Boc-S-4-methoxybenzyl-L-penicillamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120944-75-4 | |

| Record name | Boc-S-4-methoxybenzyl-L-penicillamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.